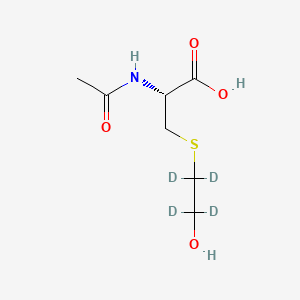
N-Acetyl-S-(2-hydroxyethyl-D4)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(2-hydroxyethyl-D4)-L-cysteine is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxyethyl-D4)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of a hydroxyethyl group. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-hydroxyethyl-D4)-L-cysteine can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of the thiol group to a disulfide bond.
Reduction: Reduction reactions may target the disulfide bonds, converting them back to thiol groups.
Substitution: The hydroxyethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various catalysts that facilitate substitution reactions. The conditions may vary depending on the desired outcome, including temperature, pH, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of disulfide-linked dimers, while substitution reactions may yield a variety of functionalized derivatives.
Scientific Research Applications
N-Acetyl-S-(2-hydroxyethyl-D4)-L-cysteine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-hydroxyethyl-D4)-L-cysteine involves its interaction with specific molecular targets and pathways. It may act as a precursor to other biologically active compounds or modulate the activity of enzymes and receptors. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
S-(2-Hydroxyethyl)-L-cysteine: A related compound with similar functional groups.
L-Cysteine: The parent amino acid with various biological roles.
Uniqueness
N-Acetyl-S-(2-hydroxyethyl-D4)-L-cysteine is unique due to its specific structural modifications, which may confer distinct properties and applications compared to its analogs. These modifications can influence its reactivity, stability, and biological activity.
Properties
Molecular Formula |
C7H13NO4S |
|---|---|
Molecular Weight |
211.27 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C7H13NO4S/c1-5(10)8-6(7(11)12)4-13-3-2-9/h6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t6-/m0/s1/i2D2,3D2 |
InChI Key |
NAYOYSKSFGMFOB-ILLLFLQQSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C)O |
Canonical SMILES |
CC(=O)NC(CSCCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















